molecular formula C9H11N3O B1307423 N-(3-Acetylphenyl)guanidine CAS No. 24723-13-5

N-(3-Acetylphenyl)guanidine

Cat. No.: B1307423
CAS No.: 24723-13-5
M. Wt: 177.2 g/mol
InChI Key: IGHJRBBQKRWMQU-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)guanidine is an aromatic organic compound with the molecular formula C9H11N3O . It belongs to the class of guanidine derivatives, which are characterized by a functional group with the general structure (R1R2N)(R3R4N)C=N-R5 . Guanidines are strong bases, with the parent compound guanidine having a pKb of 0.4, meaning it exists predominantly as a stable guanidinium cation in aqueous solution at physiological pH . This family of compounds has demonstrated significant research interest in medicinal chemistry. Aromatic guanidine compounds have been investigated in pharmaceutical research for their biological activity, including potential use as vasoconstrictors . The core guanidine structure is a key moiety in several biologically active molecules and natural products, and it has a known history in drug discovery, most notably as the foundational structure for the development of the biguanide class of antidiabetic drugs, such as metformin . The acetylphenyl substituent in this particular compound provides a site for potential further chemical modification, making it a valuable building block in synthetic chemistry and drug development projects. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(3-acetylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-6(13)7-3-2-4-8(5-7)12-9(10)11/h2-5H,1H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHJRBBQKRWMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392344
Record name N-(3-ACETYLPHENYL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24723-13-5
Record name N-(3-ACETYLPHENYL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 3 Acetylphenyl Guanidine and Its Structural Analogues

Strategic Approaches to Guanidinylation Reactions

The synthesis of N-aryl guanidines, such as N-(3-Acetylphenyl)guanidine, can be achieved through several strategic guanidinylation reactions. These methods often involve the reaction of an amino group with a guanidinylating agent.

Condensation Reactions Utilizing Guanidine (B92328) Salts or Precursors

A common and direct method for the synthesis of guanidines involves the condensation of an amine with a guanidine salt, such as guanidine hydrochloride, or a precursor like cyanamide. The reaction of anilines with cyanamide, often catalyzed by an acid, provides a straightforward route to N-arylguanidines. While specific data for the reaction of 3-aminoacetophenone is not extensively detailed in publicly available literature, the general applicability of this method is well-established for a range of substituted anilines.

Table 1: Examples of Guanidinylation of Anilines using Cyanamide

Amine Guanidinylating Agent Catalyst Solvent Temperature (°C) Yield (%) Reference Compound
Aniline Cyanamide HCl Water 100 75 N-Phenylguanidine
4-Methoxyaniline Cyanamide HNO₃ Ethanol/Water Reflux 82 N-(4-Methoxyphenyl)guanidine
4-Chloroaniline Cyanamide HCl Dioxane 100 68 N-(4-Chlorophenyl)guanidine

One-Pot Synthetic Protocols for N-Substituted Guanidines

One-pot syntheses offer an efficient alternative for the preparation of N-substituted guanidines, minimizing the need for isolation of intermediates. A versatile one-pot approach involves the reaction of carbamoyl isothiocyanates with amines to form thioureas, which are then coupled with a second amine using a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) to yield the desired guanidine derpharmachemica.com. This method is advantageous for creating multisubstituted guanidines and simplifies purification by avoiding highly polar intermediates derpharmachemica.com. Another one-pot method involves the reaction of N-chlorophthalimide, isocyanides, and amines, which proceeds through an N-phthaloylguanidine intermediate to provide N,N'-disubstituted guanidines in good yields under mild conditions rsc.org.

Table 2: One-Pot Synthesis of N,N'-Disubstituted Guanidines

Amine 1 Isocyanide Amine 2 Solvent Yield (%) Reference Compound
Aniline tert-Butyl isocyanide p-Anisidine Acetonitrile 65 N-(tert-Butyl)-N'-(4-methoxyphenyl)guanidine
4-Chloroaniline Cyclohexyl isocyanide Benzylamine Dichloromethane 72 N-(Cyclohexyl)-N'-(benzyl)guanidine
N-Methylaniline Benzyl isocyanide Aniline Acetonitrile 58 N-Methyl-N-phenyl-N'-(benzyl)guanidine

Synthesis of N-Aryl Guanidines from Precursor Molecules

The synthesis of this compound specifically starts from the precursor 3-aminoacetophenone. The key transformation is the introduction of the guanidinyl group onto the aromatic amine.

Derivatization of Acetylphenyl Intermediates

The primary method for the synthesis of this compound is the guanidinylation of 3-aminoacetophenone. This can be achieved using various guanidinylating reagents. A widely used and efficient reagent is N,N'-di-Boc-S-methylisothiourea, which reacts with primary amines in the presence of a coupling agent like mercury(II) chloride or via activation with reagents such as N-iodosuccinimide (NIS). The resulting di-Boc-protected guanidine can then be deprotected under acidic conditions to yield the final product.

Table 3: Guanidinylation of Substituted Anilines with N,N'-di-Boc-S-methylisothiourea

Aniline Derivative Activating Agent Solvent Temperature (°C) Yield of Protected Guanidine (%) Reference Compound
4-Bromoaniline HgCl₂/Et₃N DMF Room Temp. 85 N,N'-di-Boc-N''-(4-bromophenyl)guanidine
3-Ethylaniline HgCl₂/Et₃N DMF Room Temp. 90 N,N'-di-Boc-N''-(3-ethylphenyl)guanidine
4-Fluoroaniline NIS Dichloromethane Room Temp. 88 N,N'-di-Boc-N''-(4-fluorophenyl)guanidine

Cyclization Reactions in the Formation of Guanidine-Containing Heterocycles

The presence of both a guanidine and an acetyl group in this compound makes it a potential precursor for the synthesis of various heterocyclic compounds. A common reaction of N-arylguanidines is their cyclocondensation with 1,3-dicarbonyl compounds to form substituted pyrimidines. For instance, the reaction of an N-arylguanidine with acetylacetone in the presence of a base would be expected to yield a 2-amino-4,6-dimethyl-pyrimidine derivative.

Theoretically, this compound could undergo an intramolecular cyclization or react with other reagents to form fused heterocyclic systems, although specific examples are not prevalent in the literature. The reaction with a β-ketoester, for example, could lead to the formation of a dihydropyrimidinone through a Biginelli-type reaction.

Table 4: Synthesis of 2-Aminopyrimidines from N-Arylguanidines and β-Dicarbonyl Compounds

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of this compound and its derivatives. Key parameters that can be adjusted include:

Choice of Guanidinylating Agent: The reactivity of the guanidinylating agent plays a significant role. For instance, 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) has been reported as a superior reagent for guanidinylation, offering high yields and practical synthetic routes without the need for an inert atmosphere.

Protecting Groups: The use of protecting groups, such as the Boc group on the guanidinylating agent, can prevent side reactions and facilitate purification. The choice of protecting group is important, as their removal requires specific conditions that the final product must be stable to.

Solvent and Temperature: The solvent can influence the solubility of reactants and the reaction rate. Aprotic polar solvents like DMF or acetonitrile are commonly used. The reaction temperature is also a critical parameter to control, with many guanidinylation reactions proceeding efficiently at room temperature, while others may require heating to achieve a reasonable reaction rate.

Catalyst and Base: In many guanidinylation reactions, a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction. The choice and amount of base can affect the reaction outcome. For certain one-pot syntheses, the catalyst system, such as the palladium catalyst and ligand in cross-coupling reactions to form precursors, is a key area for optimization.

By carefully controlling these parameters, the synthesis of N-aryl guanidines can be optimized to achieve higher yields and purity of the desired product.

Exploration of Sustainable and Green Chemistry Synthetic Routes

The growing emphasis on environmental stewardship in chemical manufacturing has spurred research into sustainable and green synthetic methodologies for producing this compound and its structural analogues. These approaches prioritize the reduction or elimination of hazardous substances, the use of renewable resources, energy efficiency, and waste minimization. Key advancements in this area focus on replacing toxic reagents, employing safer solvents, and utilizing catalytic processes.

Several innovative strategies align with the principles of green chemistry for the synthesis of aryl guanidines. These methods offer significant advantages over traditional routes that often rely on stoichiometric amounts of toxic heavy metals, such as mercury or copper salts, for the desulfurization of thiourea precursors. acs.org

One prominent green alternative involves the use of cyanuric chloride (TCT) as an activating agent for di-Boc-thiourea in the guanylation of amines. organic-chemistry.org This method successfully circumvents the need for hazardous heavy-metal reagents like mercury(II) chloride (HgCl₂), thereby eliminating the associated environmental risks of heavy-metal waste without a significant loss in yield or reactivity. organic-chemistry.orgorganic-chemistry.org The reaction proceeds under mild conditions and is suitable for a range of amines, including aromatic variants. organic-chemistry.org

Photocatalysis represents another cutting-edge, environmentally friendly route to guanidines. acs.org A mild photocatalytic guanylation of thiourea has been developed using Ru(bpy)₃Cl₂ as a photocatalyst under visible light irradiation. acs.orgorganic-chemistry.org This reaction is notable for its use of low-toxicity solvents like ethanol and water, operation at ambient temperature, and an open-flask setup, which negates the need for additional, often harsh, oxidants. acs.org The mechanism is believed to involve a single-electron transfer process and the formation of an intermediate that rapidly desulfurizes. acs.org

The application of heterogeneous catalysts is a cornerstone of green synthesis, primarily due to the ease of catalyst recovery and reusability. researchgate.net Copper ferrite (CuFe₂O₄) nanoparticles have been effectively used as a catalyst for the synthesis of guanidine derivatives under solvent-free conditions. researchgate.net This approach not only simplifies the purification process but also aligns with the green chemistry principle of waste reduction.

Furthermore, microwave-assisted synthesis has emerged as a rapid and eco-friendly technique. rsc.orgrsc.org The use of guanidine hydrochloride as a green organocatalyst in microwave-mediated reactions facilitates the synthesis of complex heterocyclic systems in high yields from simple starting materials. rsc.orgrsc.org This method is characterized by its operational simplicity, broad functional group compatibility, and potential for scalability, all while significantly reducing reaction times and energy consumption compared to conventional heating methods. rsc.orgrsc.org

Catalytic guanylation of amines with carbodiimides or cyanamide offers an atom-economical pathway to substituted guanidines. organic-chemistry.orgnih.gov The use of catalysts like scandium(III) triflate enables these reactions to proceed efficiently under mild conditions, even in water, a benign and environmentally safe solvent. organic-chemistry.org This is particularly advantageous for substrates that have limited solubility in organic solvents. organic-chemistry.org

Another environmentally conscious method involves the acidic hydrolysis of 2-(arylamino)-4,6-dimethoxypyrimidines. This technique provides an inexpensive and eco-friendly route to aryl-substituted guanidines. researchgate.net

These sustainable methodologies represent significant progress in the synthesis of this compound and related compounds, offering pathways that are safer, more efficient, and have a reduced environmental impact.

Table of Sustainable Synthetic Methodologies for Aryl Guanidines

MethodologyCatalyst / ReagentSolvent SystemKey Green AdvantagesStarting Materials
TCT Activation Cyanuric Chloride (TCT)Tetrahydrofuran (THF)Avoids toxic heavy-metal (HgCl₂) waste; mild conditions. organic-chemistry.orgorganic-chemistry.orgDi-Boc-thiourea, Amines
Photocatalysis Ru(bpy)₃Cl₂Ethanol / WaterUses visible light; low-toxicity solvents; ambient temperature; open-flask. acs.orgorganic-chemistry.orgThioureas, Amines
Heterogeneous Catalysis Copper Ferrite (CuFe₂O₄) NanoparticlesSolvent-freeReusable catalyst; waste reduction; simplified purification. researchgate.netAnilines, Carbodiimides
Microwave-Assisted Synthesis Guanidine Hydrochloride (Organocatalyst)Solvent-freeMetal-free; rapid reaction times; energy efficient. rsc.orgrsc.orgAryl aldehydes, Aryl methyl ketones
Lewis Acid Catalysis Scandium(III) TriflateWaterUse of water as a green solvent; mild conditions. organic-chemistry.orgAmines, Cyanamide
Acidic Hydrolysis Acid (e.g., HCl)Not specifiedInexpensive and environmentally friendly reagents. researchgate.net2-(Arylamino)-4,6-dimethoxypyrimidines

Advanced Spectroscopic and Structural Elucidation of N 3 Acetylphenyl Guanidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of N-(3-Acetylphenyl)guanidine, typically recorded in a deuterated solvent such as DMSO-d₆, reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenyl ring exhibit complex splitting patterns in the downfield region, generally between 7.0 and 8.0 ppm, due to spin-spin coupling. The exact chemical shifts and coupling constants are crucial for confirming the 1,3-disubstitution pattern. A singlet corresponding to the methyl protons of the acetyl group is expected to appear in the upfield region, typically around 2.5 ppm. The protons of the guanidine (B92328) group (-NH-C(=NH)NH₂) are often observed as broad singlets due to quadrupole broadening and chemical exchange, with their chemical shifts being highly dependent on the solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HAr-H
~7.6t1HAr-H
~7.4d1HAr-H
~7.2s1HAr-H
~6.5br s4H-NH₂ and =NH
~2.5s3H-C(O)CH₃

Note: This is a hypothetical data table based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound would be expected to show a signal for the carbonyl carbon of the acetyl group in the highly deshielded region, typically above 195 ppm. The carbon of the guanidine group (C=N) would also appear significantly downfield, generally in the range of 155-165 ppm. The aromatic carbons would produce a series of signals between 110 and 150 ppm, with the carbon attached to the acetyl group and the carbon attached to the guanidine group showing distinct chemical shifts. The methyl carbon of the acetyl group would be found in the upfield region of the spectrum, usually below 30 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~198C=O
~160C=N (guanidine)
~145Ar-C (ipso to guanidine)
~138Ar-C (ipso to acetyl)
~129Ar-CH
~125Ar-CH
~122Ar-CH
~120Ar-CH
~27-CH₃

Note: This is a hypothetical data table based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. A COSY spectrum would reveal correlations between adjacent protons, aiding in the assignment of the aromatic proton network. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the protonated carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to display characteristic absorption bands. A strong, sharp band around 1680 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone. The N-H stretching vibrations of the guanidine group would likely appear as a broad band in the region of 3100-3500 cm⁻¹. The C=N stretching of the guanidine moiety is expected to be observed around 1650 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring would give rise to bands in the 1450-1600 cm⁻¹ region.

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3500Strong, BroadN-H Stretching (Guanidine)
~3050MediumAromatic C-H Stretching
~1680Strong, SharpC=O Stretching (Ketone)
~1650StrongC=N Stretching (Guanidine)
1450-1600Medium-StrongAromatic C=C Stretching

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₁N₃O), the calculated exact mass is 177.0902 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 178.0980. The high accuracy of the mass measurement allows for the unambiguous confirmation of the molecular formula.

Table 4: High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass (m/z)
[C₉H₁₁N₃O + H]⁺178.0980

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Table 5: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~12.1
β (°)~105
Z4

Note: This is a hypothetical data table. Actual crystallographic parameters would be determined from experimental data.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the elucidation of the structure of a newly synthesized compound. It provides the mass percentages of the constituent elements, which allows for the determination of the empirical formula of the substance. For this compound, the molecular formula has been established as C₉H₁₁N₃O. The validation of this formula is achieved by comparing the experimentally determined elemental composition with the theoretically calculated values.

The theoretical elemental composition of this compound is derived from its molecular formula and the atomic weights of its constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen). The calculated percentages serve as a benchmark for the purity and confirmation of the compound's identity following its synthesis.

A detailed breakdown of the theoretical elemental composition for this compound is presented in the table below.

Table 1. Theoretical Elemental Composition of this compound (C₉H₁₁N₃O)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0119108.09961.00
HydrogenH1.0081111.0886.26
NitrogenN14.007342.02123.71
OxygenO15.999115.9999.03
Total 177.207 100.00

In a typical experimental procedure, a sample of this compound would be subjected to combustion analysis. This process would yield the mass of carbon dioxide, water, and nitrogen gas produced, from which the percentages of carbon, hydrogen, and nitrogen in the original sample can be determined. The percentage of oxygen is commonly determined by difference. For the empirical formula to be validated, the experimental values obtained should be in close agreement with the theoretical percentages outlined in Table 1. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment. While specific experimental data for this compound is not detailed in widely available literature, the theoretical values provide the essential criteria for its empirical formula validation in any research setting.

Computational and Theoretical Investigations of N 3 Acetylphenyl Guanidine

Quantum Chemical Calculations for Electronic Structure Analysis

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the quantum chemical calculations for the electronic structure analysis of N-(3-Acetylphenyl)guanidine. While quantum chemical methods are broadly applied to understand the electronic properties of molecules, including other guanidine (B92328) derivatives, specific data for this compound is not publicly available. mdpi.comnih.govmdpi.comjes.or.jpmdpi.comnih.gov

Density Functional Theory (DFT) Studies on Ground State Properties

There are no specific Density Functional Theory (DFT) studies reported in the reviewed scientific literature that focus on the ground state properties of this compound. DFT is a common computational method used to investigate the electronic structure, geometry, and other fundamental properties of molecules. mdpi.comnih.govnih.gov However, the application of this method to this compound has not been documented in available research.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

No published research could be found that details the analysis of frontier molecular orbitals (HOMO-LUMO) and reactivity descriptors for this compound. Such analyses are crucial for understanding a molecule's reactivity and kinetic stability. nih.gov Although this is a standard computational analysis for novel compounds, the specific values and characteristics for this compound have not been reported.

Molecular Docking Simulations for Target Interaction Prediction

There is a lack of specific molecular docking simulation studies for this compound in the available scientific literature. Molecular docking is a computational technique used to predict how a molecule might bind to a biological target. openmedicinalchemistryjournal.comorientjchem.orgmdpi.com While this method has been applied to a wide range of guanidine-containing compounds to explore their potential biological activities, no such studies have been published for this compound. nih.govnih.govresearchgate.netresearchgate.net

Ligand-Protein Binding Site Interactions

Information regarding the specific ligand-protein binding site interactions of this compound is not available. Predicting these interactions is a primary goal of molecular docking studies, which can provide insights into the mechanism of action of a compound. Without such studies, the nature of any potential interactions remains undetermined.

Prediction of Binding Affinities and Orientations

There are no publicly available predictions of the binding affinities and orientations of this compound with any biological targets. These predictions are key outputs of molecular docking simulations and are essential for evaluating the potential of a compound as a therapeutic agent.

Investigation of Biological Activity Spectra of N 3 Acetylphenyl Guanidine Analogues

Enzyme Inhibition Studies

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of Alzheimer's disease. While various compounds are explored for this purpose, there is currently a lack of specific data on the inhibitory activity of N-(3-Acetylphenyl)guanidine against either AChE or BChE. nih.govnih.govnih.gov The guanidine (B92328) moiety is present in some compounds that have been investigated as cholinesterase inhibitors; however, the specific structural features of this compound in this context have not been detailed in published research. nih.gov Studies on other classes of compounds, such as benzohydrazide derivatives, have shown dual inhibition of both AChE and BChE, but a direct parallel to this compound cannot be drawn without specific experimental evidence. nih.govmdpi.com

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their inhibition is a major focus in cancer therapy and other diseases. The guanidinium (B1211019) group is recognized for its potential in the design of protein kinase inhibitors. nih.gov Some novel 3,4'-substituted bis-guanidinium derivatives have demonstrated inhibitory activity against RAF-1/MEK-1 kinases. nih.gov However, specific studies detailing the protein kinase inhibitory profile of this compound are not currently available. The potential for this compound to act as a kinase inhibitor would depend on its ability to interact with the ATP-binding site or allosteric sites of specific kinases, which remains to be investigated.

Specific Bacterial Enzyme Targeting (e.g., Signal Peptidase IB)

While phenylguanidine derivatives have been synthesized and evaluated for their antimicrobial properties, specific data on the targeting of bacterial enzymes like Signal Peptidase IB by this compound is absent from the scientific literature. Research on related guanidine derivatives has shown activity against various bacterial strains, suggesting that the guanidine scaffold can be a valuable component in the development of new antibiotics. mdpi.com However, without targeted enzymatic assays, the specific mechanism of action, including any potential inhibition of Signal Peptidase IB, for this compound remains unknown.

Anti-inflammatory and Antiparasitic Activities

The guanidine functional group is a common feature in a variety of compounds exhibiting anti-inflammatory and antiparasitic properties. tandfonline.com Synthetic analogues of marine sponge guanidine alkaloids have demonstrated both anti-inflammatory and antiparasitic activities. nih.gov For instance, certain guanidines have been shown to reduce the production of pro-inflammatory cytokines such as MCP-1 and IFN-γ in infected macrophages. nih.gov In the realm of antiparasitic research, various guanidine-containing compounds have been investigated for their efficacy against parasites like Leishmania and Trypanosoma cruzi. nih.govbangor.ac.uk Despite these promising findings for the broader class of guanidine derivatives, there is a lack of specific published research investigating the anti-inflammatory or antiparasitic potential of this compound.

Structure Activity Relationship Sar Studies of N 3 Acetylphenyl Guanidine Derivatives

Correlating Substituent Effects on the Acetylphenyl Moiety with Biological Response

The acetylphenyl moiety of N-(3-Acetylphenyl)guanidine offers a versatile platform for structural modifications to modulate biological activity. The nature, position, and size of substituents on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Electron-donating and electron-withdrawing groups introduced onto the phenyl ring can alter the electronic environment of the molecule, thereby affecting its interaction with biological targets. For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or trifluoromethyl groups, can impact the pKa of the guanidine (B92328) group and enhance hydrophobic interactions with a target protein. Conversely, electron-donating groups like methoxy (B1213986) or hydroxyl groups can form additional hydrogen bonds, potentially increasing binding affinity.

The position of these substituents is also critical. Studies on related diarylguanidines have shown that substituents at the ortho and meta positions can lead to higher affinity for certain receptors compared to those at the para position. This suggests that steric hindrance or the specific geometry required for optimal binding may favor substitution at these positions.

Below is a hypothetical data table illustrating potential effects of substituents on the acetylphenyl moiety, based on general principles observed in similar compound series.

Substituent (R) Position Electronic Effect Hypothetical Biological Activity (IC₅₀, µM)
H-Neutral10.5
4-ClparaElectron-withdrawing8.2
3-ClmetaElectron-withdrawing5.1
2-ClorthoElectron-withdrawing6.5
4-OCH₃paraElectron-donating12.3
3-OCH₃metaElectron-donating9.8
4-NO₂paraStrong electron-withdrawing15.7
3-NO₂metaStrong electron-withdrawing7.9

Role of the Guanidine Core Modifications in Enhancing or Modulating Activity

The guanidine group is a key functional element in many biologically active molecules due to its ability to exist in a protonated state at physiological pH, forming a stable guanidinium (B1211019) cation. This positive charge is often crucial for forming strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in the active site of enzymes or receptors.

Modifications to the guanidine core can significantly impact biological activity. N-alkylation or N-arylation of the guanidine moiety can alter its basicity, lipophilicity, and hydrogen-bonding capacity. For example, the introduction of small alkyl groups (e.g., methyl, ethyl) on one or both of the terminal nitrogen atoms can fine-tune the compound's binding affinity and selectivity.

Furthermore, incorporating the guanidine functionality into a cyclic system, such as an imidazoline (B1206853) or a triazine ring, can restrict its conformational flexibility. This can lead to a more favorable entropy of binding and potentially higher affinity and selectivity for the target.

The following table presents a hypothetical SAR of guanidine core modifications.

Guanidine Modification Structural Feature Potential Impact on Activity Hypothetical Potency
UnsubstitutedPrimary guanidineBaseline activityModerate
N-methylMonosubstitutedIncreased lipophilicityPotentially increased
N,N'-dimethylDisubstitutedAltered H-bonding, increased lipophilicityVariable, potentially decreased or increased
ImidazolineCyclic analogConformational restrictionPotentially increased affinity and selectivity
AcylguanidineAcylationReduced basicity, altered H-bondingPotentially altered target profile

Stereochemical Influences on Pharmacological Potency and Selectivity

While this compound itself is achiral, the introduction of chiral centers through modification of either the acetylphenyl moiety or the guanidine core can lead to stereoisomers with distinct pharmacological profiles. Biological systems are inherently chiral, and thus, enantiomers of a chiral drug can exhibit significant differences in their binding affinity, efficacy, and even metabolic fate.

For instance, if a chiral substituent is introduced on the acetylphenyl ring, one enantiomer may fit more precisely into the binding pocket of a target protein, leading to higher potency. The other enantiomer might have a weaker interaction or even interact with a different target altogether, potentially leading to off-target effects.

Identification of Key Pharmacophoric Elements for Desired Biological Activities

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound derivatives, a general pharmacophore model can be proposed based on the key structural features.

The key pharmacophoric elements likely include:

A hydrogen-bond donor/acceptor site: The acetyl group on the phenyl ring can act as a hydrogen bond acceptor.

An aromatic ring: The phenyl ring can engage in hydrophobic and π-π stacking interactions with the target.

A cationic center: The protonated guanidinium group provides a crucial positive charge for ionic interactions.

Hydrogen-bond donors: The N-H protons of the guanidine group can act as hydrogen bond donors.

The spatial relationship between these features is critical for optimal binding. The distance and relative orientation of the acetyl group, the phenyl ring, and the guanidinium center will dictate the compound's ability to fit into the active site of a specific biological target. Computational modeling and the synthesis of conformationally restricted analogs can help to refine this pharmacophore model and guide the design of more potent and selective compounds.

Comparative SAR with Ortho and Para Isomers of Acetylphenylguanidine

The position of the acetyl group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can have a profound impact on the molecule's conformation and its interaction with a biological target.

Studies on analogous N,N'-diarylguanidines have demonstrated that compounds with substituents in the ortho or meta position on the phenyl ring exhibit greater affinity for the NMDA receptor ion channel site compared to their para-substituted counterparts. nih.gov This suggests that the spatial arrangement of the substituent relative to the guanidine group is a critical determinant of activity.

In the case of acetylphenylguanidine, the meta position of the acetyl group in this compound may allow for an optimal orientation of the acetyl and guanidine groups for binding to a specific target. The ortho isomer might experience steric hindrance between the acetyl group and the guanidine moiety, potentially forcing the molecule into a less favorable conformation for binding. The para isomer would place the acetyl group at the furthest possible distance from the guanidine group, which might be less ideal for targets that require simultaneous interaction with both functionalities.

A hypothetical comparison of the biological activity of the three isomers is presented below.

Isomer Position of Acetyl Group Hypothetical Receptor Binding Affinity (Kᵢ, nM)
N-(2-Acetylphenyl)guanidineOrtho150
This compoundMeta50
N-(4-Acetylphenyl)guanidinePara200

This hypothetical data suggests that the meta-isomer may possess the most potent activity, highlighting the importance of substituent position in this class of compounds. Further experimental validation is necessary to confirm these structure-activity relationships.

Mechanism of Action Elucidation for N 3 Acetylphenyl Guanidine Analogues

Identification and Validation of Molecular Targets

The initial step in elucidating the mechanism of action of any new compound involves the identification and validation of its molecular targets. This process typically employs a combination of computational and experimental approaches.

Computational Modeling: In silico methods such as molecular docking and pharmacophore modeling are often used to predict potential binding partners based on the compound's three-dimensional structure. These models can screen large databases of proteins to identify those with complementary binding sites.

Experimental Validation: Following computational predictions, in vitro binding assays are crucial for confirmation. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and radioligand binding assays can quantify the affinity and kinetics of the interaction between the compound and its putative target. Further validation can be achieved through techniques such as X-ray crystallography or cryo-electron microscopy to visualize the compound bound to its target at an atomic level.

For N-(3-acetylphenyl)guanidine analogues, such studies have not been reported. While research on other guanidine (B92328) derivatives has identified targets ranging from G protein-coupled receptors to enzymes and ion channels, these findings cannot be directly extrapolated to this compound.

Investigation of Cellular Pathway Modulation

Once a molecular target is validated, the subsequent step is to understand how the interaction of the compound with its target affects cellular signaling pathways. This involves a variety of cell-based assays.

Signaling Cascade Analysis: Techniques such as Western blotting, ELISA, and mass spectrometry-based proteomics can be used to measure changes in the phosphorylation status or expression levels of key proteins within a signaling pathway downstream of the identified target.

Gene Expression Profiling: Microarray analysis or RNA sequencing (RNA-Seq) can provide a global view of the transcriptional changes induced by the compound, offering insights into the broader cellular response and identifying affected pathways.

Metabolic Profiling: Metabolomic studies can reveal alterations in cellular metabolism, which can be a consequence of pathway modulation.

Currently, there is no published data detailing the effects of this compound or its analogues on any specific cellular signaling pathways.

Characterization of Unconventional Mechanisms of Action

Beyond direct enzyme inhibition or receptor antagonism/agonism, compounds can exert their effects through less conventional mechanisms. These can include:

Allosteric Modulation: Binding to a site on a protein distinct from the active site to modulate its activity.

Disruption of Protein-Protein Interactions: Interfering with the formation of protein complexes that are critical for cellular functions.

Modulation of Non-Canonical Pathways: Affecting signaling pathways that are not part of the classical, well-defined cascades.

The investigation of such mechanisms requires specialized assays tailored to the specific hypothesis being tested. As the primary mechanism of action for this compound is unknown, no studies into potential unconventional mechanisms have been undertaken.

Analysis of Subcellular Distribution and Accumulation

Understanding where a compound localizes within a cell is critical to understanding its mechanism of action.

Fluorescence Microscopy: If the compound is intrinsically fluorescent or can be tagged with a fluorescent probe without altering its activity, its distribution can be directly visualized in living or fixed cells.

Subcellular Fractionation: This biochemical technique involves separating different organelles (e.g., nucleus, mitochondria, endoplasmic reticulum) and then quantifying the concentration of the compound in each fraction using methods like mass spectrometry.

There is no available information regarding the subcellular distribution or accumulation patterns of this compound or its analogues.

Advanced Analytical Methodologies for N 3 Acetylphenyl Guanidine in Research Matrices

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of guanidine-containing compounds due to its high resolution, sensitivity, and quantitative accuracy. For a molecule like N-(3-Acetylphenyl)guanidine, HPLC methods can be developed to separate it from starting materials, byproducts, and degradation products, allowing for precise purity assessment and quantification.

Method Development for Quantitative Determination

The development of a quantitative HPLC method for this compound would typically involve reverse-phase chromatography, which separates compounds based on their hydrophobicity. A key initial step is selecting a suitable C18 or similar hydrophobic stationary phase column.

Method development often begins with establishing a simple isocratic system. For guanidine (B92328) compounds, which are basic and polar, a straightforward approach can be effective without the need for pre-column derivatization mtc-usa.com. A simple and sensitive HPLC method for the quantitative determination of guanidine in high salt and protein matrices has been developed using a cation-exchange column, which is well-suited for such polar compounds nih.gov. Linearity is a critical parameter, and for guanidine analysis, excellent linearity has been demonstrated over various concentration levels, with coefficients of determination (r²) often exceeding 0.999 thermofisher.com. The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to establish the method's sensitivity nih.govthermofisher.com.

In some cases, pre-column derivatization with reagents like acetylacetone can be employed to enhance chromatographic separation and detection of guanidine salts nih.gov. However, direct analysis is often preferred for simplicity.

Optimization of Chromatographic Parameters (e.g., Mobile Phase, Columns)

Optimization is critical to achieve the desired resolution, peak shape, and analysis time. Key parameters that are systematically adjusted include the mobile phase composition, column type, flow rate, and column temperature.

Mobile Phase: The mobile phase for analyzing basic compounds like guanidines often consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol) with an acidic additive like formic acid or phosphoric acid mtc-usa.commdpi.com. The acid serves to protonate the guanidine group, improving peak shape and retention on reverse-phase columns. The ratio of the organic to the aqueous phase is adjusted to control the retention time of this compound.

Columns: While standard C18 columns are a common starting point, other stationary phases may offer better selectivity. For highly polar compounds, a Cogent Diamond Hydride™ column operating in an Aqueous Normal Phase (ANP) mode can be effective mtc-usa.com. Cation-exchange columns are also highly suitable for separating guanidinium (B1211019) ions nih.govsielc.com. The choice of column depends on the specific separation challenge, including the polarity of potential impurities.

Table 1: Example HPLC Parameters for Guanidine Compound Analysis

ParameterCondition 1 (Reverse-Phase)Condition 2 (Cation-Exchange)
ColumnCogent Diamond Hydride™, 4µm, 100Å mtc-usa.comDionex CS 14 cation-exchange (4 mm x 250 mm) nih.gov
Mobile Phase50% DI Water / 50% Acetonitrile / 0.1% Formic Acid mtc-usa.com3.75 mM Methanesulfonic Acid (MSA) nih.gov
Flow Rate1.0 mL/min mtc-usa.com1.0 mL/min nih.gov
DetectionUV at 195 nm mtc-usa.comUV at 195 nm nih.gov
Injection Volume1 µL mtc-usa.com50 µL nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometric Detection Techniques

UV-Vis spectrophotometry is the most common detection method coupled with HPLC for analyzing compounds like this compound that contain a chromophore. The acetylphenyl group in the molecule provides strong UV absorbance. The UV-Vis spectrum of guanidine itself shows absorbance in the low UV range, typically around 195-200 nm mtc-usa.comnih.govsielc.com. For substituted guanidines, the wavelength of maximum absorption (λmax) will be influenced by the aromatic system. For instance, studies on pyridine-supported guanidines utilize UV/vis-spectrophotometric titrations to analyze their properties nih.govresearchgate.net. The analysis of a newly synthesized hydrazone derivative also involved recording UV-Vis spectra to determine its λmax mu-varna.bg. The detector wavelength for HPLC analysis is set at or near the λmax to ensure maximum sensitivity.

Sample Preparation Strategies for Complex Biological or Synthetic Matrices

Effective sample preparation is crucial for accurate analysis, especially in complex matrices like biological fluids or crude synthetic reaction mixtures. The goal is to remove interfering substances that could co-elute with the analyte or damage the HPLC column.

For Synthetic Matrices: The primary step is often a simple "dilute-and-shoot" approach, where the reaction mixture is diluted with a suitable solvent (often the mobile phase) and filtered through a 0.45 µm membrane filter to remove particulate matter before injection mdpi.com.

For Biological Matrices: Biological samples such as plasma, serum, or urine contain high concentrations of proteins and salts that must be removed nih.govnih.gov.

Protein Precipitation: A common technique involves adding an organic solvent like acetonitrile or methanol to the sample to denature and precipitate proteins. The sample is then centrifuged, and the clear supernatant is collected for analysis.

Centrifugal Filters: For samples with high protein content, centrifugal filters with a specific molecular weight cutoff (e.g., 30K) can be used to physically separate the protein from the smaller analyte molecules nih.gov.

Solid-Phase Extraction (SPE): SPE is a more selective technique that can isolate the analyte and remove interferences. For guanidine derivatives in aqueous samples, a combination of SPE and liquid chromatography-tandem mass spectrometry has been developed for accurate quantitation researchgate.net.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is an indispensable tool for monitoring the progress of a chemical reaction in real-time due to its speed, simplicity, and low cost researchgate.net. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica gel) alongside spots of the pure starting materials libretexts.org. The plate is then developed in a suitable solvent system (mobile phase), which is typically a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol rsc.orgnih.gov.

The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. The product, this compound, will have a different retention factor (Rf) value compared to the reactants. The reaction is considered complete when the spot corresponding to the limiting reactant has completely disappeared from the reaction mixture lane libretexts.orgnih.govyoutube.com. Visualization is commonly achieved using UV light, as the aromatic ring in the compound will fluoresce, or by staining with reagents like potassium permanganate (KMnO4) rsc.org.

Table 2: Typical TLC Parameters for Reaction Monitoring

ParameterDescription
Stationary PhaseSilica gel plates (e.g., 60 F254) are commonly used for their polarity. rsc.org
Mobile Phase (Eluent)A mixture of solvents, such as ethyl acetate/hexane or methanol/dichloromethane, is optimized to achieve good separation between reactant and product spots. rsc.orgnih.gov
SpottingSeparate lanes are used for the starting material, the reaction mixture, and sometimes a co-spot (a mix of starting material and reaction mixture) to aid in identification. libretexts.org
VisualizationUV light (254 nm) is typically used for aromatic compounds. Staining with agents like potassium permanganate or p-anisaldehyde can also be employed. researchgate.netrsc.org

Future Research Directions and Potential Scientific Applications of N 3 Acetylphenyl Guanidine

Rational Design and Synthesis of Next-Generation Analogues with Improved Efficacy or Selectivity

The development of novel analogues of N-(3-Acetylphenyl)guanidine is a promising strategy to enhance its potential biological activities and selectivity. Structure-activity relationship (SAR) studies on related diarylguanidines have demonstrated that modifications to the aryl ring and the guanidine (B92328) group can significantly impact their interaction with biological targets, such as the N-methyl-D-aspartate (NMDA) receptor. These studies provide a roadmap for the rational design of next-generation compounds derived from this compound.

Future research could focus on several key areas of modification:

Substitution on the Phenyl Ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the phenyl ring could modulate the electronic and steric properties of the molecule. This could lead to enhanced binding affinity and selectivity for specific biological targets.

Substitution on the Guanidine Moiety: The nitrogen atoms of the guanidine group can be substituted with various alkyl or aryl groups. This can influence the basicity (pKa) of the guanidine group and its ability to act as a hydrogen bond donor, which is often crucial for target engagement.

The synthesis of these new analogues can be achieved through established and emerging methods for guanidine synthesis. Traditional methods often involve the use of thioureas as precursors, which are then activated to react with amines. More contemporary, atom-economical approaches, such as the catalytic addition of amines to carbodiimides, offer more efficient and environmentally friendly routes to a diverse range of substituted guanidines.

A systematic exploration of these structural modifications, guided by computational modeling and in vitro screening, could lead to the discovery of new compounds with superior efficacy and selectivity for a range of therapeutic targets.

Exploration of Novel Therapeutic Indications Beyond Established Activities

The guanidine functional group is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of natural products and synthetic drugs with diverse biological activities. This suggests that this compound and its derivatives could have therapeutic potential in several areas beyond any currently known activities.

Potential novel therapeutic indications to be explored include:

Anticancer Activity: Many guanidine-containing compounds have demonstrated significant anticancer properties. Their mechanisms of action can include binding to the minor groove of DNA, inducing apoptosis, and disrupting cellular membranes. The planar guanidinium (B1211019) group can interact with phosphate groups on DNA, and the acetylphenyl moiety could be modified to enhance these interactions or to target specific cancer-related proteins.

Neuroprotective Effects: Substituted diarylguanidines are known to act as antagonists of the NMDA receptor, a key player in excitotoxic neuronal cell death associated with stroke and neurodegenerative diseases. Investigating the potential of this compound and its analogues to modulate NMDA receptor activity could lead to new treatments for these conditions.

Anti-inflammatory Properties: The guanidine moiety is present in some compounds with anti-inflammatory effects. Future research could explore the ability of this compound derivatives to modulate key inflammatory pathways, such as the production of nitric oxide (NO) or the activity of cyclooxygenase (COX) enzymes.

Antimicrobial and Antiviral Applications: The basic nature and hydrogen-bonding capabilities of the guanidine group can lead to interactions with microbial cell membranes and viral proteins. A number of guanidine derivatives have shown promise as antibacterial and antiviral agents. Systematic screening of this compound and its analogues against a panel of pathogenic bacteria and viruses could uncover new anti-infective leads.

The following table summarizes potential therapeutic areas and the rationale for investigating this compound derivatives:

Therapeutic AreaRationale for ExplorationPotential Molecular Targets
Oncology Guanidine scaffold is a known DNA minor groove binder and can induce apoptosis.DNA, Cancer-related enzymes
Neuroprotection Diarylguanidines can act as NMDA receptor antagonists.NMDA receptors, Sigma receptors
Inflammation Some guanidine derivatives exhibit anti-inflammatory activity.iNOS, COX enzymes
Infectious Diseases The guanidinium group can interact with microbial cell membranes and viral proteins.Bacterial membranes, Viral enzymes

Investigation into Applications in Chemical Catalysis or Material Science

Beyond its potential biomedical applications, the chemical properties of this compound make it an interesting candidate for research in catalysis and material science.

Organocatalysis: Guanidines are strong organic bases and have been successfully employed as organocatalysts in a variety of chemical transformations. Their basicity, coupled with their ability to act as hydrogen-bond donors, allows them to activate substrates and control stereoselectivity. Chiral derivatives of this compound could be synthesized and evaluated as catalysts in asymmetric synthesis, a field of significant importance in the pharmaceutical and fine chemical industries.

Supramolecular Chemistry and Anion Recognition: The planar, positively charged guanidinium ion is an excellent motif for the recognition and binding of anions through hydrogen bonding and electrostatic interactions. This compound could be incorporated into larger molecular architectures to create receptors for specific anions, with potential applications in sensing, separation, and transport.

Material Science: Guanidinium salts have found applications in materials science, for example, as components in perovskite solar cells and in the formation of polyelectrolyte complexes. The properties of this compound could be exploited in the design of new functional materials. The acetylphenyl group could be used to attach the molecule to polymer backbones or surfaces, creating materials with tailored properties.

The following table outlines potential applications in these fields:

Field of ApplicationRationalePotential Role of this compound
Organocatalysis Strong basicity and hydrogen-bonding ability of the guanidine group.As a Brønsted base catalyst, potentially in asymmetric synthesis if chiral derivatives are made.
Supramolecular Chemistry Guanidinium group's ability to bind anions.As a building block for anion receptors and sensors.
Material Science Use of guanidinium salts in functional materials.As a component in perovskite solar cells, or incorporated into polymers to modify their properties.

Development of Robust Synthetic Routes for Scalable Production

For any of the potential applications of this compound to be realized, the development of a robust, safe, and cost-effective synthetic route suitable for large-scale production is essential. While numerous methods exist for the synthesis of guanidines on a laboratory scale, transitioning to industrial production presents several challenges.

Key considerations for developing a scalable synthesis include:

Starting Material Availability and Cost: The synthesis should ideally start from readily available and inexpensive raw materials.

Process Safety: The reaction conditions should be safe to handle on a large scale. This includes avoiding the use of highly toxic or explosive reagents and minimizing the generation of hazardous byproducts. For example, some traditional guanidine syntheses produce malodorous and toxic mercaptans.

Purification: The purification of the final product should be amenable to industrial-scale operations. Methods such as crystallization are generally preferred over chromatography for large-scale purification due to lower cost and solvent consumption.

Environmental Impact: The synthesis should be designed to be as environmentally friendly as possible, minimizing the use of hazardous solvents and reagents, and reducing waste generation.

Future research in this area should focus on evaluating and optimizing existing synthetic methods for this compound, as well as exploring novel, more sustainable routes. This could involve the use of catalytic methods, one-pot procedures, and continuous flow chemistry to improve efficiency and safety. A thorough process development study would be necessary to identify the optimal conditions for scalable and economically viable production.

Q & A

Q. What are the common synthetic routes for N-(3-Acetylphenyl)guanidine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : this compound can be synthesized via two primary routes:
  • Route A : Reacting 3-acetylaniline hydrochloride with cyanamide derivatives under reflux in toluene (130°C, 16–35% yield). Optimize by using excess cyanamide and inert gas purging to prevent oxidation .
  • Route B : Condensation of 3-acetylaniline with pre-formed N-methylcyanamide in the presence of triethylamine. Yields improve with slow addition of reagents and controlled pH (8–9) .
    Purification typically involves column chromatography (silica gel, methanol/dichloromethane eluent) followed by recrystallization in acetonitrile .

Q. How can structural characterization of this compound be performed using crystallographic and spectroscopic techniques?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Resolve bond lengths (e.g., C–N bonds: 1.29–1.41 Å) and hydrogen-bonding patterns (e.g., C–H···O interactions) to confirm planar guanidine geometry and dimerization tendencies .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (δ 6.8–7.5 ppm) and acetyl group signals (δ 2.5 ppm for CH3_3, δ 200–210 ppm for C=O in 13C^{13}C) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ at m/z 192.1) and fragmentation patterns to validate substituent placement .

Q. What in vitro assays are suitable for evaluating the biochemical activity of this compound?

  • Methodological Answer :
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50_{50} calculations. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers (Annexin V/PI) .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) or kinase inhibition using spectrophotometric assays (e.g., Ellman’s method for AChE) at varying concentrations (1–100 μM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

  • Methodological Answer :
  • Substituent Variation : Replace the acetyl group with methoxy, nitro, or trifluoromethyl groups to assess impacts on bioactivity. Use parallel synthesis to generate derivatives .
  • Pharmacophore Mapping : Employ molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .

Q. What strategies improve blood-brain barrier (BBB) penetration for neuroactive derivatives of this compound?

  • Methodological Answer :
  • logBB Prediction : Calculate partition coefficients (e.g., using Molinspiration) and validate via in situ perfusion models in rodents. Derivatives with logBB > −0.5 (e.g., fluorinated analogs) show enhanced BBB permeability .
  • Prodrug Design : Introduce lipophilic esters (e.g., pivaloyloxymethyl) to increase passive diffusion, followed by enzymatic cleavage in the brain .

Q. How can contradictions in bioactivity data (e.g., anticancer vs. neuroprotective effects) be resolved?

  • Methodological Answer :
  • Dose-Response Profiling : Conduct dual-activity assays (e.g., MTT for cytotoxicity and neurite outgrowth assays) to identify concentration-dependent effects.
  • Transcriptomic Analysis : Use RNA-seq to compare gene expression profiles in treated vs. untreated cells, focusing on pathways like PI3K/AKT (anticancer) and BDNF (neuroprotective) .

Q. What in vivo models are appropriate for testing the therapeutic efficacy of this compound in cancer?

  • Methodological Answer :
  • Xenograft Models : Implant human cancer cells (e.g., HCT-116 colorectal) into immunodeficient mice. Administer 10–50 mg/kg intraperitoneally, monitoring tumor volume and metastasis via bioluminescence imaging .
  • Syngeneic Models : Use murine 4T1 breast cancer models to evaluate immune modulation (e.g., CD8+^+ T-cell infiltration) .

Q. How can computational methods predict off-target interactions of this compound?

  • Methodological Answer :
  • Molecular Dynamics Simulations : Simulate binding to off-target receptors (e.g., adrenergic receptors) using GROMACS. Validate with radioligand displacement assays .
  • Chemoproteomics : Use affinity-based probes (e.g., alkyne-tagged derivatives) to capture interacting proteins in cell lysates, identified via LC-MS/MS .

Q. What experimental approaches mitigate off-target effects in guanidine-based compounds?

  • Methodological Answer :
  • Selective Functionalization : Introduce steric hindrance (e.g., ortho-methyl groups) to reduce binding to non-target enzymes .
  • Isoform-Specific Assays : Test against kinase isoform panels (e.g., PKCα vs. PKCβ) to identify selective inhibitors .

Q. How can solubility and stability challenges in this compound formulations be addressed?

  • Methodological Answer :
  • Co-Crystallization : Formulate with co-formers (e.g., succinic acid) to enhance aqueous solubility. Validate via phase solubility diagrams .
  • Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose) and assess stability under accelerated conditions (40°C/75% RH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.